molecular formula C9H17NO B076101 trans-1-Hydroxyquinolizidine CAS No. 10447-20-8

trans-1-Hydroxyquinolizidine

Cat. No. B076101
M. Wt: 155.24 g/mol
InChI Key: MTVNMVKUNMOINI-RKDXNWHRSA-N
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Patent
US05028614

Procedure details

To a solution of Compound (XIX) (0.22 g, 0.36 mmoles) in pyridine (15 mL), cooled at -10° C., methanesulfonyl chloride (0.03 mL, 0.39 mmoles) was added. After 6 days, the mixture was evaporated under reduced pressure. The resulting oil was treated with water (5 mL) and saturated aqueous sodium bicarbonate solution (20 mL), then extracted with ether (2×30 mL). The combined organic solution was dried over magnesium sulfate and the solvent evaporated under reduced pressure. Trituration of the resulting oil with ether yielded [1S-(1α,6β,7α,8β,9α,9aβ)]-octahydro-7,8,9-tris (phenylmethoxy)-6-[(phenylmethoxy)methyl]-2H-quinolizin-1-ol (XX) as white crystals (0.13 g, 60.8%) m.p. 103°-5° C.; IR (KBr) no absorbance 1650-1770 cm-1;MS (CI13 CH4) 594 (MH+), 486 (MH+ --PhCH2OH); 1H nmr (CDCl3) δ 1.2 (m, 1H), 1.4-1.6 (m, 3H), 1.8-2.0 (m, 2H), 2.6-2.8 (t, 1H), 3.0-3.1 (d, 1H), 3.2-3.3 (m, 1H), 3.5-3.9 (m, 4H), 4.2-5.0 (m, 9H), 7.1-7.4 (m, 20H).
Name
Compound ( XIX )
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.03 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(CO[CH:9]2[CH:14](OCC3C=CC=CC=3)[CH:13](OCC3C=CC=CC=3)[CH:12](COCC3C=CC=CC=3)[NH:11][CH:10]2[CH:40]([OH:45])[CH2:41][CH2:42][CH2:43]O)C=CC=CC=1.CS(Cl)(=O)=O>N1C=CC=CC=1>[CH:40]1([OH:45])[CH:10]2[N:11]([CH2:12][CH2:13][CH2:14][CH2:9]2)[CH2:43][CH2:42][CH2:41]1

Inputs

Step One
Name
Compound ( XIX )
Quantity
0.22 g
Type
reactant
Smiles
C1(=CC=CC=C1)COC1C(NC(C(C1OCC1=CC=CC=C1)OCC1=CC=CC=C1)COCC1=CC=CC=C1)C(CCCO)O
Name
Quantity
15 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0.03 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The resulting oil was treated with water (5 mL) and saturated aqueous sodium bicarbonate solution (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solution was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 d
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: PERCENTYIELD 60.8%
YIELD: CALCULATEDPERCENTYIELD 232.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05028614

Procedure details

To a solution of Compound (XIX) (0.22 g, 0.36 mmoles) in pyridine (15 mL), cooled at -10° C., methanesulfonyl chloride (0.03 mL, 0.39 mmoles) was added. After 6 days, the mixture was evaporated under reduced pressure. The resulting oil was treated with water (5 mL) and saturated aqueous sodium bicarbonate solution (20 mL), then extracted with ether (2×30 mL). The combined organic solution was dried over magnesium sulfate and the solvent evaporated under reduced pressure. Trituration of the resulting oil with ether yielded [1S-(1α,6β,7α,8β,9α,9aβ)]-octahydro-7,8,9-tris (phenylmethoxy)-6-[(phenylmethoxy)methyl]-2H-quinolizin-1-ol (XX) as white crystals (0.13 g, 60.8%) m.p. 103°-5° C.; IR (KBr) no absorbance 1650-1770 cm-1;MS (CI13 CH4) 594 (MH+), 486 (MH+ --PhCH2OH); 1H nmr (CDCl3) δ 1.2 (m, 1H), 1.4-1.6 (m, 3H), 1.8-2.0 (m, 2H), 2.6-2.8 (t, 1H), 3.0-3.1 (d, 1H), 3.2-3.3 (m, 1H), 3.5-3.9 (m, 4H), 4.2-5.0 (m, 9H), 7.1-7.4 (m, 20H).
Name
Compound ( XIX )
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.03 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(CO[CH:9]2[CH:14](OCC3C=CC=CC=3)[CH:13](OCC3C=CC=CC=3)[CH:12](COCC3C=CC=CC=3)[NH:11][CH:10]2[CH:40]([OH:45])[CH2:41][CH2:42][CH2:43]O)C=CC=CC=1.CS(Cl)(=O)=O>N1C=CC=CC=1>[CH:40]1([OH:45])[CH:10]2[N:11]([CH2:12][CH2:13][CH2:14][CH2:9]2)[CH2:43][CH2:42][CH2:41]1

Inputs

Step One
Name
Compound ( XIX )
Quantity
0.22 g
Type
reactant
Smiles
C1(=CC=CC=C1)COC1C(NC(C(C1OCC1=CC=CC=C1)OCC1=CC=CC=C1)COCC1=CC=CC=C1)C(CCCO)O
Name
Quantity
15 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0.03 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The resulting oil was treated with water (5 mL) and saturated aqueous sodium bicarbonate solution (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solution was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 d
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: PERCENTYIELD 60.8%
YIELD: CALCULATEDPERCENTYIELD 232.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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